

# An In-Depth Technical Guide to Ethyl Palmitoleate

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## Compound of Interest

Compound Name: Ethyl palmitoleate

Cat. No.: B154183

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## Abstract

**Ethyl palmitoleate**, a monounsaturated fatty acid ethyl ester, is increasingly recognized for its significant biological activities, extending from its role as a biomarker for alcohol consumption to its involvement in cellular signaling cascades. This technical guide provides a comprehensive overview of **ethyl palmitoleate**, detailing its chemical identity, physicochemical properties, synthesis, and analytical characterization. A significant focus is placed on its toxicological effects on pancreatic acinar cells through the disruption of calcium homeostasis, a pathway elucidated with detailed experimental methodologies and a corresponding signaling pathway diagram. This document serves as a critical resource for researchers in pharmacology, toxicology, and drug development, offering in-depth information crucial for advancing studies on fatty acid ethyl esters and their implications in human health and disease.

## Chemical Identity and Synonyms

**Ethyl palmitoleate** is the ethyl ester of palmitoleic acid, a monounsaturated omega-7 fatty acid.

- CAS Number: 56219-10-4[1][2][3][4]
- Molecular Formula:  $C_{18}H_{34}O_2$ [1]

- IUPAC Name: ethyl (9Z)-hexadec-9-enoate

A comprehensive list of synonyms is provided in Table 1, reflecting its various representations in scientific literature and chemical databases.

Table 1: Synonyms of **Ethyl Palmitoleate**

Synonym	Source
Palmitoleic Acid Ethyl Ester	
Ethyl (Z)-9-Hexadecenoate	
Ethyl cis-9-Hexadecenoate	
9Z-Hexadecenoic acid, ethyl ester	
Ethyl (Z)-9-palmitoleate	
Ethyl-cis-9-Hexadecenoate	
UNII-VE2016H5BF	
CHEBI:84934	
EINECS 260-065-8	

## Physicochemical Properties

The physical and chemical properties of **ethyl palmitoleate** are summarized in Table 2, providing essential data for its handling, formulation, and analysis.

Table 2: Physicochemical Properties of **Ethyl Palmitoleate**

Property	Value	Reference(s)
Molecular Weight	282.47 g/mol	
Appearance	Liquid	
Boiling Point	355.5 °C at 760 mmHg	
Melting Point	33.9 °C	
Density	0.875 g/cm <sup>3</sup>	
Refractive Index	1.453	
Solubility	Chloroform (Slightly), Ethyl Acetate (Slightly)	
LogP	5.80680	
Storage Temperature	-20°C	

## Synthesis and Characterization

### Synthesis

**Ethyl palmitoleate** is synthesized by the esterification of palmitoleic acid with ethanol. This reaction can be catalyzed by acids or, for a more environmentally benign and specific approach, by enzymes such as lipases.

Experimental Protocol: Enzymatic Synthesis of **Ethyl Palmitoleate** (Adapted from Ethyl Palmitate Synthesis)

This protocol describes a general method for the lipase-catalyzed synthesis of fatty acid ethyl esters.

- **Reactant Preparation:** In a temperature-controlled reaction vessel, combine palmitoleic acid and ethanol. A molar ratio of 1:3 (acid to alcohol) is often used to drive the reaction towards ester formation.
- **Enzyme Addition:** Introduce an immobilized lipase (e.g., Novozym 435) to the mixture. The enzyme loading is typically between 5% and 10% (w/w) of the total substrate mass.

- **Reaction Conditions:** Maintain the reaction at a constant temperature, typically between 40°C and 60°C, with continuous stirring.
- **Reaction Monitoring:** Monitor the progress of the reaction by periodically taking samples and analyzing the conversion of palmitoleic acid using gas chromatography (GC) or by titrating the remaining free fatty acids.
- **Product Recovery:** Upon reaching the desired conversion, terminate the reaction by filtering out the immobilized enzyme. The enzyme can be washed and reused.
- **Purification:** Remove the excess ethanol and any unreacted palmitoleic acid by vacuum distillation or liquid-liquid extraction to yield purified **ethyl palmitoleate**.

## Analytical Characterization

The identity and purity of **ethyl palmitoleate** are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Table 3: Analytical Data for **Ethyl Palmitoleate**

Technique	Key Observations	Reference(s)
Gas Chromatography-Mass Spectrometry (GC-MS)	Characteristic retention time and a mass spectrum with specific fragment ions (e.g., m/z 88).	
Nuclear Magnetic Resonance (NMR) Spectroscopy	$^1\text{H}$ -NMR and $^{13}\text{C}$ -NMR spectra provide detailed structural information, confirming the ester and alkene functionalities.	
Infrared (IR) Spectroscopy	Characteristic absorption bands for the C=O of the ester group ( $\sim 1740\text{ cm}^{-1}$ ) and the C=C of the alkene ( $\sim 1650\text{ cm}^{-1}$ ).	

## Biological Activity and Signaling Pathways

**Ethyl palmitoleate** has been identified as a key non-oxidative metabolite of ethanol that contributes to pancreatic acinar cell injury, a precursor to acute pancreatitis. Its primary mechanism of toxicity involves the disruption of intracellular calcium homeostasis.

### Induction of Pancreatic Acinar Cell Injury via Calcium Dysregulation

In the presence of ethanol, **ethyl palmitoleate** induces a sustained, concentration-dependent increase in cytosolic  $\text{Ca}^{2+}$  concentration ( $[\text{Ca}^{2+}]_i$ ) in pancreatic acinar cells. This leads to cellular injury and necrosis. The underlying mechanism involves two main processes:

- **Release of Calcium from the Endoplasmic Reticulum (ER):** **Ethyl palmitoleate** triggers the release of  $\text{Ca}^{2+}$  from the ER stores, a process mediated by inositol trisphosphate ( $\text{IP}_3$ ) receptors.
- **Mitochondrial Dysfunction and ATP Depletion:** The sustained elevation of cytosolic and mitochondrial  $\text{Ca}^{2+}$  leads to mitochondrial depolarization and a decrease in NAD(P)H levels. This impairs mitochondrial function, leading to a depletion of cellular ATP. The lack of ATP inhibits the plasma membrane  $\text{Ca}^{2+}$ -ATPase (PMCA) pump, which is crucial for extruding  $\text{Ca}^{2+}$  from the cell, thus exacerbating the  $\text{Ca}^{2+}$  overload.

#### Experimental Protocol: Measurement of Intracellular Calcium in Pancreatic Acinar Cells

This protocol outlines the methodology used to measure changes in  $[\text{Ca}^{2+}]_i$  in response to **ethyl palmitoleate**.

- **Cell Preparation:** Isolate pancreatic acinar cells from rodent models (e.g., mouse or rat) by collagenase digestion.
- **Fluorescent Dye Loading:** Incubate the isolated acinar cells with a  $\text{Ca}^{2+}$ -sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, according to the manufacturer's instructions.
- **Confocal Microscopy:** Plate the dye-loaded cells onto glass-bottomed dishes and visualize them using a confocal microscope equipped for live-cell imaging.



data presented herein are intended to support further research into the multifaceted roles of **ethyl palmitoleate** and other fatty acid ethyl esters in cellular function and disease.

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